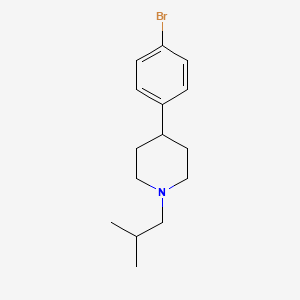

4-(4-Bromophenyl)-1-isobutylpiperidine

Description

4-(4-Bromophenyl)-1-isobutylpiperidine is a piperidine derivative featuring a brominated aromatic ring at the 4-position and an isobutyl group attached to the nitrogen atom. Its molecular structure (CAS: 769944-78-7) includes a piperidine core substituted with a 4-bromophenyl group, confirmed by NMR ¹H NMR (400 MHz, MeOD) δ 7.13 (2H, d, J = 8.0 Hz), 7.31 (2H, d, J = 8.0 Hz) for the aromatic protons, and ¹³C NMR signals at δ 32.7, 41.4, and 45.6 ppm for the piperidine and isobutyl carbons . The compound is synthesized via a multi-step process involving Boc-protection and subsequent deprotection, as detailed in patent WO2017/53769 .

Properties

IUPAC Name |

4-(4-bromophenyl)-1-(2-methylpropyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN/c1-12(2)11-17-9-7-14(8-10-17)13-3-5-15(16)6-4-13/h3-6,12,14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXAHKIMFPBKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-isobutylpiperidine typically involves the reaction of 4-bromobenzaldehyde with isobutylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired piperidine derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium on carbon can also be employed to facilitate the reduction step, ensuring a high-purity product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines.

Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-isobutylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-isobutylpiperidine involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound can modulate the activity of neurotransmitter receptors, thereby influencing various physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-(4-Bromophenyl)-1-isobutylpiperidine with key analogs, emphasizing substituent effects on physicochemical and pharmacological properties:

Key Research Findings

Substituent Effects on Receptor Binding :

- The bromophenyl group in this compound enhances σ-receptor affinity compared to fluorophenyl analogs (e.g., 4-(4-Fluorophenyl)-4-hydroxy-piperidine) due to bromine’s larger atomic radius and stronger electron-withdrawing effects, which stabilize receptor-ligand interactions .

- Isobutyl substitution at the piperidine nitrogen increases lipophilicity (logP ~3.5) compared to polar groups like hydroxyl or ester (e.g., in (+)-MR200), improving membrane permeability .

Metabolic Stability :

- The absence of hydrolyzable groups (e.g., esters in (+)-MR200) in this compound may confer greater metabolic stability, as seen in preclinical studies of similar piperidine derivatives .

Comparative Pharmacokinetics :

- Fluorophenyl derivatives (e.g., 4-(4-Fluorophenyl)-piperidine) exhibit faster renal clearance due to lower molecular weight and higher polarity, whereas bromophenyl analogs like the target compound show prolonged plasma half-lives in rodent models .

Q & A

Q. What are the recommended analytical methods for characterizing the purity of 4-(4-Bromophenyl)-1-isobutylpiperidine?

To ensure high purity, researchers should employ reversed-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio. Adjustments to the mobile phase composition may be required based on column specifications and system suitability tests. Impurity profiling can be enhanced using reference standards for related piperidine derivatives (e.g., 4-(4-Chlorophenyl)piperidin-4-ol) to cross-validate results .

Q. How can factorial design optimize the synthesis of this compound?

A two-factor factorial design is recommended to evaluate critical variables (e.g., reaction temperature, catalyst loading). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (%) | 0.5 | 1.0 |

| Response surface methodology (RSM) can then model yield and purity, minimizing trial-and-error approaches . |

Q. What purification techniques are effective for isolating this compound from reaction byproducts?

Column chromatography using silica gel with a gradient elution of ethyl acetate/hexane (10–40%) is widely used. For persistent impurities (e.g., brominated side products), recrystallization in ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) can map potential energy surfaces. For example, ICReDD’s integrated computational-experimental workflow identifies optimal conditions for bromophenyl substitution reactions by analyzing transition states and intermediate stability .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- NMR discrepancies : Compare H/C shifts with structurally analogous compounds (e.g., 4-phenylpiperidine derivatives).

- Mass spectrometry anomalies : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Br vs. Br) and confirm molecular ion peaks .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., hydrolysis of the piperidine ring) can be modeled using Arrhenius kinetics. Store in amber vials under inert gas (N) at -20°C for long-term stability .

Q. What experimental approaches validate the compound’s potential pharmacological activity?

- In vitro assays : Screen for receptor binding affinity (e.g., dopamine D2 receptors) using radioligand displacement assays, referencing structurally similar antipsychotic agents (e.g., cinnamoylpiperidinobutyrophenones) .

- Structure-activity relationship (SAR) : Modify the isobutyl group to assess steric effects on bioactivity .

Methodological Considerations for Data Analysis

Q. How can orthogonal design improve yield optimization in multi-step syntheses?

Implement an L9 orthogonal array to test three factors (e.g., solvent polarity, reaction time, stoichiometry) across three levels. Analyze variance (ANOVA) to identify dominant factors. For example:

| Run | Solvent | Time (h) | Stoichiometry | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 12 | 1:1 | 65 |

| 2 | DMF | 24 | 1:1.2 | 78 |

| This reduces experimental runs by 50% compared to full factorial designs . |

Q. What statistical tools address batch-to-batch variability in synthetic protocols?

Use multivariate analysis (e.g., PCA) to correlate process parameters (e.g., stirring rate, cooling rate) with impurity profiles. Control charts (X-bar and R) can monitor critical quality attributes (CQAs) like residual solvent levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.